molecular formula C20H15ClN6OS B4314551 4,7-DIAMINO-2-[(2-CHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE

4,7-DIAMINO-2-[(2-CHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE

Cat. No.: B4314551
M. Wt: 422.9 g/mol
InChI Key: UHXHFXXKKJELQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-DIAMINO-2-[(2-CHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrano ring, and a pyrimidine ring, along with various functional groups such as amino, thio, and nitrile groups. The presence of these functional groups and the heterocyclic rings makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-DIAMINO-2-[(2-CHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrano Ring: The initial step involves the formation of the pyrano ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under reflux conditions.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction involving a suitable amine and a carbonyl compound.

    Functional Group Modifications:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,7-DIAMINO-2-[(2-CHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while reduction of the nitrile group results in primary amines.

Scientific Research Applications

4,7-DIAMINO-2-[(2-CHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4,7-DIAMINO-2-[(2-CHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-diamino-2-[(2-chlorobenzyl)thio]-5-(2-fluorophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
  • 4,7-diamino-2-[(2-chlorobenzyl)thio]-5-(4-methylphenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Uniqueness

The uniqueness of 4,7-DIAMINO-2-[(2-CHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE lies in its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4,7-diamino-2-[(2-chlorophenyl)methylsulfanyl]-5-pyridin-3-yl-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6OS/c21-14-6-2-1-4-12(14)10-29-20-26-17(23)16-15(11-5-3-7-25-9-11)13(8-22)18(24)28-19(16)27-20/h1-7,9,15H,10,24H2,(H2,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXHFXXKKJELQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=C3C(C(=C(OC3=N2)N)C#N)C4=CN=CC=C4)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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4,7-DIAMINO-2-[(2-CHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE
Reactant of Route 2
Reactant of Route 2
4,7-DIAMINO-2-[(2-CHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE
Reactant of Route 3
4,7-DIAMINO-2-[(2-CHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE
Reactant of Route 4
Reactant of Route 4
4,7-DIAMINO-2-[(2-CHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE
Reactant of Route 5
Reactant of Route 5
4,7-DIAMINO-2-[(2-CHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE
Reactant of Route 6
4,7-DIAMINO-2-[(2-CHLOROBENZYL)SULFANYL]-5-(3-PYRIDYL)-5H-PYRANO[2,3-D]PYRIMIDIN-6-YL CYANIDE

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